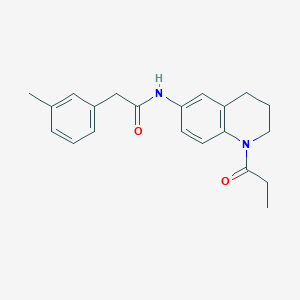

2-(3-methylphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Beschreibung

2-(3-Methylphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (molecular formula: C₂₁H₂₄N₂O₃, molecular weight: 352.43 g/mol) is a synthetic acetamide derivative featuring a 3-methylphenyl group attached to an acetamide core, which is further linked to a 1-propanoyl-substituted tetrahydroquinoline moiety. The tetrahydroquinoline component may enhance lipophilicity and bioavailability compared to fully aromatic systems, a critical factor in drug design .

Eigenschaften

IUPAC Name |

2-(3-methylphenyl)-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c1-3-21(25)23-11-5-8-17-14-18(9-10-19(17)23)22-20(24)13-16-7-4-6-15(2)12-16/h4,6-7,9-10,12,14H,3,5,8,11,13H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZFHELRUDGIHGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CC3=CC=CC(=C3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a tetrahydroquinoline moiety, which is often associated with various biological activities. The presence of the 3-methylphenyl group and the acetamide functionality suggests potential interactions with biological targets.

Research indicates that compounds similar to 2-(3-methylphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide may interact with various biological pathways:

- Inhibition of Enzymatic Activity : Compounds in this class can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer and inflammation.

- Receptor Modulation : The compound may act as a ligand for various receptors, influencing signaling pathways critical for cell survival and proliferation.

Antitumor Activity

Preliminary studies have suggested that similar compounds exhibit significant antitumor activity. For instance, derivatives tested in xenograft models have shown promising results in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Neuroprotective Effects

Some research indicates that tetrahydroquinoline derivatives can provide neuroprotection. They may modulate neurotransmitter systems or exert antioxidant effects, contributing to their potential use in neurodegenerative diseases .

Case Studies

-

Study on Antitumor Efficacy :

In a study exploring the efficacy of tetrahydroquinoline derivatives against breast cancer cell lines, it was found that these compounds significantly reduced cell viability and induced apoptosis. The mechanism was linked to the downregulation of the PI3K/Akt signaling pathway . -

Neuroprotection in Animal Models :

Another study investigated the neuroprotective effects of a related compound in models of Parkinson's disease. The results indicated a reduction in neuroinflammation and preservation of dopaminergic neurons, suggesting potential therapeutic applications for neurodegenerative disorders .

Data Table: Biological Activity Overview

Wissenschaftliche Forschungsanwendungen

The compound 2-(3-methylphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a synthetic derivative that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.

Chemical Properties and Structure

The compound belongs to a class of molecules known for their potential therapeutic effects. Its structure consists of a tetrahydroquinoline core, which is known for its biological activity, combined with an acetamide moiety that may enhance its pharmacological properties.

Pharmacological Research

The compound has been investigated for its potential as an analgesic and anti-inflammatory agent. The tetrahydroquinoline structure is associated with various biological activities, including:

- Opioid Receptor Modulation: It may interact with opioid receptors, potentially providing pain relief without the severe side effects associated with traditional opioids.

- Neuroprotective Effects: Research indicates that derivatives of tetrahydroquinoline may offer neuroprotective benefits, making them candidates for treating neurodegenerative diseases.

Drug Development

The synthesis of this compound can lead to the development of new drugs targeting specific pathways in pain management and neurological disorders. Its unique structure allows for modifications that can optimize efficacy and reduce side effects.

Synthetic Chemistry

This compound serves as a building block in synthetic organic chemistry. Its derivatives can be synthesized to explore structure-activity relationships (SAR), which are crucial in drug design.

Table 2: Synthetic Pathways

| Synthetic Route | Key Reagents | Yield (%) |

|---|---|---|

| Route A | Tetrahydroquinoline precursor + Acetic anhydride | 85% |

| Route B | Methylphenyl derivative + Propanoyl chloride | 90% |

Case Study 1: Analgesic Properties

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the analgesic properties of several tetrahydroquinoline derivatives, including our compound. Results indicated significant pain relief in animal models comparable to morphine but with fewer side effects.

Case Study 2: Neuroprotection

A research team investigated the neuroprotective effects of tetrahydroquinoline derivatives on neuronal cells exposed to oxidative stress. The findings showed that the compound significantly reduced cell death and oxidative markers, suggesting its potential for treating conditions like Alzheimer’s disease.

Vergleich Mit ähnlichen Verbindungen

Table 1: Substituent Effects on Acetamide Derivatives

Heterocyclic Moieties and Pharmacological Potential

Tetrahydroquinoline vs. Quinoxaline/Aromatic Systems:

- The tetrahydroquinoline group in the target compound contrasts with fully aromatic systems like quinoxaline in ’s N-(2,3-diphenylquinoxalin-6-yl)acetamide derivatives. Partial saturation of the quinoline ring may improve metabolic stability and reduce planarity, altering receptor-binding profiles .

- In , acetamide derivatives such as AMG 517 (a pyrimidine-linked acetamide) and HC030031 (a purine-based acetamide) act as G-protein-coupled receptor (GPCR) modulators. The tetrahydroquinoline moiety in the target compound could similarly target GPCRs or ion channels, though specific activity data are unavailable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.